molecular formula C12H12Br2O3 B2584357 (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid CAS No. 937599-28-5

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid

Cat. No. B2584357
CAS RN: 937599-28-5
M. Wt: 364.033
InChI Key: QHPSMOMFVVXVFT-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, also known as DIBOA, is a natural compound found in various plants such as maize, wheat, and rye. It has been known to have various biological activities, including antimicrobial, antifungal, and herbicidal properties. Due to its potential therapeutic applications, DIBOA has gained significant attention from the scientific community.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid acts by inhibiting the biosynthesis of essential amino acids in bacteria and fungi. This leads to the disruption of protein synthesis and cell growth, ultimately resulting in cell death. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also inhibits the activity of certain enzymes involved in the biosynthesis of chlorophyll in plants, leading to a reduction in photosynthesis and plant growth.
Biochemical and Physiological Effects:
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacteria and fungi, leading to the accumulation of reactive oxygen species (ROS) and ultimately resulting in cell death. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also inhibits the activity of certain enzymes involved in the biosynthesis of essential amino acids, leading to a reduction in protein synthesis and cell growth. In plants, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to a reduction in photosynthesis and plant growth.

Advantages and Limitations for Lab Experiments

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has several advantages for lab experiments. It is a natural compound, which makes it readily available and cost-effective. It also exhibits a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has certain limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid exhibits low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid. One area of research is the development of novel synthetic methods for (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, which can provide insights into its biological activities. Additionally, the potential therapeutic applications of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, such as its use as an antimicrobial or herbicidal agent, can be further explored. Finally, the development of new derivatives of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid with improved biological activities can also be an area of future research.
Conclusion:
In conclusion, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is a natural compound with various biological activities, including antimicrobial, antifungal, and herbicidal properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can provide insights into its potential therapeutic applications and improve our understanding of its biological activities.

Synthesis Methods

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can be synthesized through a multistep process starting from 3,5-dibromo-4-hydroxybenzyl alcohol. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group to form 3,5-dibromo-4-[(tert-butyldimethylsilyl)oxy]benzyl alcohol. This is followed by the oxidation of the alcohol to form the corresponding aldehyde. The final step involves the Wittig reaction between the aldehyde and an appropriate phosphonium ylide to form (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid.

Scientific Research Applications

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has herbicidal activity against various weeds, including velvetleaf and common lambsquarters.

properties

IUPAC Name

(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSMOMFVVXVFT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid

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